molecular formula C15H27Cl B13793887 3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- CAS No. 71317-67-4

3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)-

Cat. No.: B13793887
CAS No.: 71317-67-4
M. Wt: 242.83 g/mol
InChI Key: LXZCBEHEDLOFNG-OUPQRBNQSA-N
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Description

3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- is an organic compound with the molecular formula C15H27Cl It is characterized by the presence of two double bonds at the 3rd and 5th positions and a chlorine atom at the 15th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- typically involves the use of alkenes and chlorinating agents. One common method is the chlorination of pentadecadiene using chlorine gas under controlled conditions to ensure the selective addition of chlorine at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- undergoes various types of chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized using oxidizing agents such as potassium permanganate or ozone.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure and temperature.

    Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.

    Reduction: Formation of pentadecane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s double bonds and chlorine atom play a crucial role in its reactivity and binding affinity. The pathways involved may include the formation of reactive intermediates that can modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Pentadecadiene: Lacks the chlorine atom, resulting in different reactivity and applications.

    15-Chloropentadecane: Saturated analog with different chemical properties.

    3,5-Hexadecadiene, 15-chloro-: Longer carbon chain with potentially different biological activity.

Uniqueness

3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- is unique due to the specific positioning of its double bonds and chlorine atom, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

71317-67-4

Molecular Formula

C15H27Cl

Molecular Weight

242.83 g/mol

IUPAC Name

(3Z,5Z)-15-chloropentadeca-3,5-diene

InChI

InChI=1S/C15H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h3-6H,2,7-15H2,1H3/b4-3-,6-5-

InChI Key

LXZCBEHEDLOFNG-OUPQRBNQSA-N

Isomeric SMILES

CC/C=C\C=C/CCCCCCCCCCl

Canonical SMILES

CCC=CC=CCCCCCCCCCCl

Origin of Product

United States

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